Cas no 2171519-21-2 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-propylcyclopropyl)methylcarbamoyl}butanoic acid)

4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-propylcyclopropyl)methylcarbamoyl}butanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates a cyclopropylmethylcarbamoyl moiety, offering unique steric and electronic properties that can influence peptide conformation and stability. The Fmoc group ensures orthogonal protection compatibility with standard solid-phase peptide synthesis protocols, enabling selective deprotection under mild basic conditions. The carboxylic acid functionality allows for further coupling reactions, while the cyclopropyl ring enhances metabolic stability in potential bioactive peptides. This compound is particularly valuable for introducing constrained structural motifs into peptide sequences, making it useful for medicinal chemistry research and the development of peptide-based therapeutics.
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-propylcyclopropyl)methylcarbamoyl}butanoic acid structure
2171519-21-2 structure
Product name:4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-propylcyclopropyl)methylcarbamoyl}butanoic acid
CAS No:2171519-21-2
MF:C27H32N2O5
Molecular Weight:464.553387641907
CID:5958356
PubChem ID:165542153

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-propylcyclopropyl)methylcarbamoyl}butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-propylcyclopropyl)methylcarbamoyl}butanoic acid
    • 2171519-21-2
    • 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-propylcyclopropyl)methyl]carbamoyl}butanoic acid
    • EN300-1479401
    • インチ: 1S/C27H32N2O5/c1-2-13-27(14-15-27)17-28-25(32)23(11-12-24(30)31)29-26(33)34-16-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,22-23H,2,11-17H2,1H3,(H,28,32)(H,29,33)(H,30,31)
    • InChIKey: CHZPKSAJMAZYIG-UHFFFAOYSA-N
    • SMILES: O=C(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NCC1(CCC)CC1

計算された属性

  • 精确分子量: 464.23112213g/mol
  • 同位素质量: 464.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 34
  • 回転可能化学結合数: 12
  • 複雑さ: 715
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.3
  • トポロジー分子極性表面積: 105Ų

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-propylcyclopropyl)methylcarbamoyl}butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1479401-1.0g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-propylcyclopropyl)methyl]carbamoyl}butanoic acid
2171519-21-2
1g
$3368.0 2023-06-06
Enamine
EN300-1479401-10000mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-propylcyclopropyl)methyl]carbamoyl}butanoic acid
2171519-21-2
10000mg
$14487.0 2023-09-28
Enamine
EN300-1479401-5000mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-propylcyclopropyl)methyl]carbamoyl}butanoic acid
2171519-21-2
5000mg
$9769.0 2023-09-28
Enamine
EN300-1479401-50mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-propylcyclopropyl)methyl]carbamoyl}butanoic acid
2171519-21-2
50mg
$2829.0 2023-09-28
Enamine
EN300-1479401-0.05g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-propylcyclopropyl)methyl]carbamoyl}butanoic acid
2171519-21-2
0.05g
$2829.0 2023-06-06
Enamine
EN300-1479401-500mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-propylcyclopropyl)methyl]carbamoyl}butanoic acid
2171519-21-2
500mg
$3233.0 2023-09-28
Enamine
EN300-1479401-250mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-propylcyclopropyl)methyl]carbamoyl}butanoic acid
2171519-21-2
250mg
$3099.0 2023-09-28
Enamine
EN300-1479401-0.25g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-propylcyclopropyl)methyl]carbamoyl}butanoic acid
2171519-21-2
0.25g
$3099.0 2023-06-06
Enamine
EN300-1479401-1000mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-propylcyclopropyl)methyl]carbamoyl}butanoic acid
2171519-21-2
1000mg
$3368.0 2023-09-28
Enamine
EN300-1479401-5.0g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-propylcyclopropyl)methyl]carbamoyl}butanoic acid
2171519-21-2
5g
$9769.0 2023-06-06

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-propylcyclopropyl)methylcarbamoyl}butanoic acid 関連文献

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-propylcyclopropyl)methylcarbamoyl}butanoic acidに関する追加情報

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-propylcyclopropyl)methylcarbamoyl}butanoic acid: A Comprehensive Overview

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-propylcyclopropyl)methylcarbamoyl}butanoic acid, commonly referred to by its CAS number 2171519-21-2, is a complex organic compound with significant potential in the field of drug discovery and chemical synthesis. This compound, characterized by its intricate structure, has garnered attention due to its unique properties and promising applications in various scientific domains.

The molecular structure of this compound is notable for its incorporation of a fluorenylmethoxycarbonyl (Fmoc) group, a cyclopropyl moiety, and a butanoic acid backbone. These structural elements contribute to its versatility and reactivity. Recent studies have highlighted the importance of such structures in the development of bioactive molecules, particularly in the context of peptide synthesis and drug delivery systems.

One of the key areas where this compound has shown promise is in the field of peptide chemistry. The Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in controlling the reactivity of amino groups during the synthesis process. This makes the compound an invaluable tool for researchers working on complex peptide architectures. Furthermore, the presence of the cyclopropyl group introduces unique steric and electronic properties, which can be exploited to design molecules with enhanced bioavailability and selectivity.

Recent advancements in computational chemistry have enabled researchers to better understand the molecular interactions and pharmacokinetic profiles of compounds like CAS 2171519-21-2. For instance, molecular docking studies have revealed potential binding affinities to various therapeutic targets, suggesting its role as a lead compound in drug discovery efforts. Additionally, its stability under physiological conditions has been validated through extensive in vitro experiments, further solidifying its potential as a drug candidate.

In terms of synthetic methodology, the preparation of this compound involves a multi-step process that showcases the ingenuity of modern organic chemistry. The synthesis typically begins with the formation of the Fmoc derivative, followed by coupling reactions to introduce the cyclopropylmethylcarbamoyl group. The final step involves purification and characterization using advanced analytical techniques such as NMR spectroscopy and mass spectrometry. These methods ensure that the compound meets rigorous quality standards required for pharmaceutical applications.

The application of this compound extends beyond traditional drug discovery. Its unique chemical properties make it a candidate for use in bioconjugation reactions, where it can serve as a linker or spacer between different biomolecules. This has implications in fields such as diagnostics, where stable and efficient conjugation is critical for developing reliable assays.

Moreover, recent research has explored the use of this compound in click chemistry reactions. The cyclopropyl group's reactivity under certain conditions allows for rapid and selective bond formations, which are highly desirable in modular synthesis approaches. This opens up new avenues for constructing complex molecules with precision and efficiency.

In conclusion, 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-propylcyclopropyl)methylcarbamoyl}butanoic acid, or CAS 2171519-21-2, represents a significant advancement in organic chemistry. Its intricate structure, combined with cutting-edge research findings, positions it as a valuable asset in various scientific endeavors. As ongoing studies continue to uncover its full potential, this compound is poised to make meaningful contributions to fields ranging from drug discovery to materials science.

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